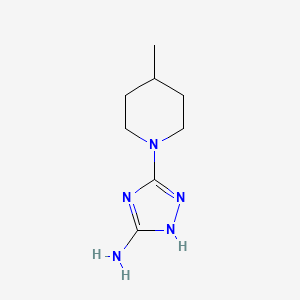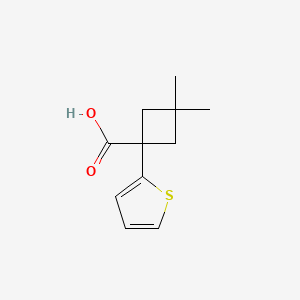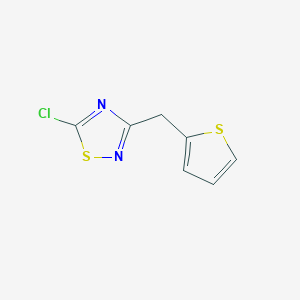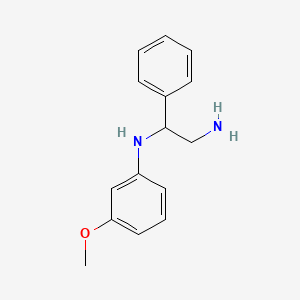
2-(4-N-Fmoc-morpholin-2-YL)acetic acid
Descripción general
Descripción
2-(4-N-Fmoc-morpholin-2-YL)acetic acid is a biochemical used for proteomics research . It has a molecular formula of C21H21NO5 and a molecular weight of 367.4 .
Molecular Structure Analysis
The molecular structure of 2-(4-N-Fmoc-morpholin-2-YL)acetic acid is represented by the molecular formula C21H21NO5 . This indicates that it contains 21 carbon atoms, 21 hydrogen atoms, 1 nitrogen atom, and 5 oxygen atoms.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(4-N-Fmoc-morpholin-2-YL)acetic acid are not fully detailed in the search results. We know that it has a molecular weight of 367.4 , but additional properties like melting point, boiling point, density, and solubility would require more specific information.Aplicaciones Científicas De Investigación
Proteomics Research
2-(4-N-Fmoc-morpholin-2-YL)acetic acid: is primarily used in proteomics research . This field involves the large-scale study of proteins, particularly their structures and functions. The compound is utilized for modifying peptides and proteins, which is essential for understanding protein interactions, function, and structure.
Peptide Synthesis
The compound serves as a crucial reagent in peptide synthesis . It’s used to introduce the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group, which is a standard approach in the synthesis of peptides. This method is widely used due to its high efficiency and the mild conditions required for the deprotection step.
Drug Discovery
In drug discovery , 2-(4-N-Fmoc-morpholin-2-YL)acetic acid is used to create libraries of peptides and small molecules . These libraries are then screened to identify compounds with therapeutic potential. The compound’s role in the synthesis of diverse molecular structures makes it invaluable in the search for new drugs.
Bioconjugation
This compound is also applied in bioconjugation techniques . Bioconjugation involves attaching a biomolecule, such as a peptide, to another molecule, which can be a drug, a fluorescent dye, or a polymer. This process is crucial for developing targeted therapies and diagnostic tools.
Molecular Biology
In molecular biology , 2-(4-N-Fmoc-morpholin-2-YL)acetic acid is used in the synthesis of nucleotide-peptide conjugates . These conjugates are important tools for studying gene expression and regulation, as well as for developing gene therapies.
Material Science
The compound finds application in material science as well . It can be used to modify the surface properties of materials, which is important for creating biocompatible surfaces, especially in the development of medical implants and devices.
Chemical Biology
In chemical biology , it’s used to study protein-protein interactions . By modifying proteins with this compound, researchers can investigate the binding sites and interaction dynamics between different proteins, which is fundamental to understanding cellular processes.
Analytical Chemistry
Lastly, in analytical chemistry , 2-(4-N-Fmoc-morpholin-2-YL)acetic acid is used as a standard or reference compound in chromatography and mass spectrometry . This helps in the identification and quantification of complex biological samples.
Mecanismo De Acción
Target of Action
It is known to be used in proteomics research , which suggests that it may interact with proteins or peptides in the body.
Mode of Action
As a biochemical used in proteomics research , it may interact with proteins or peptides, possibly influencing their structure or function.
Biochemical Pathways
Given its use in proteomics research , it may be involved in protein synthesis or degradation pathways.
Result of Action
As a biochemical used in proteomics research , it may influence the structure or function of proteins or peptides.
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially influence its action.
Direcciones Futuras
The future directions of research involving 2-(4-N-Fmoc-morpholin-2-YL)acetic acid are not specified in the search results. Given its use in proteomics research , it may continue to be used in the study of proteins and their functions.
Relevant Papers While specific papers on 2-(4-N-Fmoc-morpholin-2-YL)acetic acid were not identified in the search results, it is mentioned in the context of proteomics research . For a more comprehensive analysis, a more targeted literature search in scientific databases could be performed.
Propiedades
IUPAC Name |
2-[4-(9H-fluoren-9-ylmethoxycarbonyl)morpholin-2-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c23-20(24)11-14-12-22(9-10-26-14)21(25)27-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19H,9-13H2,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWVJXGOSMIXASR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201183485 | |
| Record name | 4-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-morpholineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201183485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-N-Fmoc-morpholin-2-YL)acetic acid | |
CAS RN |
885273-97-2 | |
| Record name | 4-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-morpholineacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885273-97-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-morpholineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201183485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}morpholin-2-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



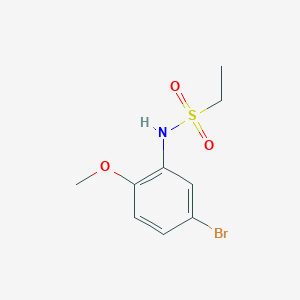
![3-{3-[1-(Methylamino)ethyl]phenyl}-1,3-oxazolidin-2-one](/img/structure/B1425707.png)


![2-Ethyl-1,8-dioxa-4-azaspiro[5.5]undecane](/img/structure/B1425715.png)
![4-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]benzene-1-sulfonamide](/img/structure/B1425717.png)
![[1-(2,4-difluorophenyl)-1H-pyrazol-3-yl]methanol](/img/structure/B1425721.png)
![[1-(2-Ethoxyethyl)cyclopropyl]methanamine](/img/structure/B1425722.png)

